1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with isocyanates to form the urea linkage. The azetidinyl group can be introduced through cyclization reactions involving appropriate precursors, such as azetidin-3-one derivatives. The thiadiazolyl group is often synthesized via the reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with altered biological or chemical properties.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thiadiazolyl and azetidinyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea: Similar structure but with a methoxy group instead of a fluorophenyl group.
1-(4-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea: Contains a chlorophenyl group, which may alter its reactivity and biological activity.
Uniqueness
1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and stability. This makes it a valuable compound for various applications, particularly in drug discovery and development, where high binding affinity and stability are crucial for effective inhibitors.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5OS/c1-8-17-18-13(21-8)19-6-11(7-19)16-12(20)15-10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDLGJXGWNVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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